Quinoxalin-6-ol

Catalog No.
S857300
CAS No.
7467-91-6
M.F
C8H6N2O
M. Wt
146.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoxalin-6-ol

CAS Number

7467-91-6

Product Name

Quinoxalin-6-ol

IUPAC Name

quinoxalin-6-ol

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

InChI

InChI=1S/C8H6N2O/c11-6-1-2-7-8(5-6)10-4-3-9-7/h1-5,11H

InChI Key

VEGOESHHZXUHMI-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN=C2C=C1O

Canonical SMILES

C1=CC2=NC=CNC2=CC1=O

Isomeric SMILES

C1=CC2=NC=CNC2=CC1=O

Quinoxalin-6-ol is a heterocyclic compound belonging to the quinoxaline family, characterized by a fused ring structure comprising a benzene ring and a pyrazine ring. Its chemical formula is C₈H₆N₂O, and it features a hydroxyl group (-OH) at the 6-position of the quinoxaline ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Currently, there is no scientific research available describing a specific mechanism of action for quinoxalin-6-ol.

  • Safety information: Quinoxalin-6-ol is classified as a mild irritant, with hazard warnings for skin and eye contact, and potential respiratory irritation [].
  • Specific hazards:
    • Signal word: Warning [].
    • Hazard statements:
      • H315: Causes skin irritation [].
      • H319: Causes serious eye irritation [].
      • H335: May cause respiratory irritation [].
    • Precautionary statements:
      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray [].
      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [].
  • Additional information: Always consult the Safety Data Sheet (SDS) for quinoxalin-6-ol before handling the compound to ensure proper safety protocols are followed.
  • Antimicrobial activity

    Quinoxalin-6-ol exhibits antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungals. Research suggests it may be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [].

  • Anti-cancer properties

    Studies have shown that Quinoxalin-6-ol possesses anti-proliferative and pro-apoptotic (cell death) effects on various cancer cell lines. This suggests its potential as an anti-cancer agent, although further research is needed to understand its mechanisms of action and potential clinical applications.

  • Neuroprotective effects

    Research suggests that Quinoxalin-6-ol may have neuroprotective properties and could potentially be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease []. However, more studies are needed to confirm these findings and elucidate the underlying mechanisms.

Materials Science

Quinoxalin-6-ol is also being explored for potential applications in materials science due to its unique properties:

  • Organic electronics

    Research suggests that Quinoxalin-6-ol can be used as a building block for the development of organic semiconductors, which have potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

  • Metal-organic frameworks (MOFs)

    Quinoxalin-6-ol can be incorporated into the structure of MOFs, which are porous materials with various potential applications, including gas separation, catalysis, and drug delivery.

Biotechnology

The potential applications of Quinoxalin-6-ol extend to the field of biotechnology as well:

  • Enzyme inhibition

    Studies have shown that Quinoxalin-6-ol can inhibit the activity of certain enzymes, making it a potential tool for studying enzyme function and potentially developing new drugs that target specific enzymes.

  • Antioxidant activity

    Quinoxalin-6-ol exhibits free radical scavenging activity, suggesting potential antioxidant properties that could be beneficial in various applications.

Typical of hydroxylated heterocycles:

  • Nucleophilic Substitution: The hydroxyl group can be substituted under appropriate conditions, allowing for the introduction of different functional groups.
  • Oxidation: The compound can be oxidized to form quinoxalin-6-one, which may exhibit different reactivity and biological properties.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures, potentially leading to derivatives with enhanced biological activity .

Quinoxalin-6-ol and its derivatives exhibit a range of biological activities:

  • Antimicrobial Properties: Several studies have demonstrated that quinoxaline derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
  • Antitumor Activity: Compounds from this class have shown potential in inhibiting tumor growth, particularly in certain cancer cell lines .
  • Neuroprotective Effects: Some derivatives are being investigated for their neuroprotective qualities, which may be beneficial in treating neurodegenerative diseases .

The synthesis of quinoxalin-6-ol can be achieved through various methods:

  • Condensation of 1,2-Diamines with Dicarbonyl Compounds: A common approach involves the reaction of ortho-phenylenediamine with 1,2-diketones or similar compounds under acidic conditions to yield quinoxaline derivatives .
  • Hydroxylation Reactions: Quinoxaline can be hydroxylated at the 6-position using oxidizing agents or specific reagents that introduce the hydroxyl group selectively .
  • Functionalization Strategies: Further modifications can be performed on quinoxalin-6-ol to create various derivatives with tailored biological properties, often involving substitution reactions at the nitrogen or carbon atoms adjacent to the hydroxyl group .

Quinoxalin-6-ol finds applications in several fields:

  • Pharmaceuticals: Its derivatives are being explored as potential drugs for treating infections, cancer, and neurological disorders due to their diverse biological activities .
  • Agriculture: Some compounds are investigated for their use as agrochemicals, particularly as fungicides or herbicides .
  • Materials Science: Quinoxaline derivatives have been studied for their luminescent properties and potential use in organic light-emitting diodes (OLEDs) and other electronic materials .

Research on quinoxalin-6-ol has included interaction studies focusing on its binding affinity with various biological targets:

  • Enzyme Inhibition Studies: Investigations into how quinoxaline derivatives inhibit specific enzymes related to disease processes have shown promising results, particularly in cancer and infectious disease models .
  • Receptor Binding Assays: Some studies assess how these compounds interact with neurotransmitter receptors, contributing to their potential neuroprotective effects .

Quinoxalin-6-ol shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
QuinoxalineHeterocyclic compoundBasic structure; precursor to many derivatives
Quinoxalin-2-oneHydroxylated derivativeExhibits different reactivity patterns due to keto-enol tautomerism
2-HydroxyquinoxalineHydroxylated derivativeContains an additional hydroxyl group at position 2
3-MethylquinoxalineMethyl-substituted variantExhibits altered pharmacological properties due to methyl substitution

Uniqueness of Quinoxalin-6-ol:
Quinoxalin-6-ol is distinguished by its specific positioning of the hydroxyl group at the 6-position, which significantly influences its biological activity and chemical reactivity compared to other quinoxaline derivatives. This positioning allows for unique interactions within biological systems and enhances its potential as a therapeutic agent.

XLogP3

0.1

Dates

Modify: 2023-08-15

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